5-Aminopyridine-2-carboxamidoxime 5-Aminopyridine-2-carboxamidoxime
Brand Name: Vulcanchem
CAS No.: 1228776-03-1
VCID: VC7060721
InChI: InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10)
SMILES: C1=CC(=NC=C1N)C(=NO)N
Molecular Formula: C6H8N4O
Molecular Weight: 152.157

5-Aminopyridine-2-carboxamidoxime

CAS No.: 1228776-03-1

Cat. No.: VC7060721

Molecular Formula: C6H8N4O

Molecular Weight: 152.157

* For research use only. Not for human or veterinary use.

5-Aminopyridine-2-carboxamidoxime - 1228776-03-1

Specification

CAS No. 1228776-03-1
Molecular Formula C6H8N4O
Molecular Weight 152.157
IUPAC Name 5-amino-N'-hydroxypyridine-2-carboximidamide
Standard InChI InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10)
Standard InChI Key KCQSBYIYZPJKOY-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1N)C(=NO)N

Introduction

Synthetic Routes and Methodological Considerations

While no explicit synthesis protocols for 5-aminopyridine-2-carboxamidoxime are detailed in the provided sources, analogous compounds offer insights into plausible pathways. For example, 5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8) is synthesized via coupling reactions using HATU\text{HATU} (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in DMF\text{DMF}, followed by purification via flash chromatography . By analogy, 5-aminopyridine-2-carboxamidoxime could be synthesized through:

  • Amidoxime Formation: Reacting 5-aminopyridine-2-carbonitrile with hydroxylamine under acidic or basic conditions.

  • Carboxylic Acid Derivative Modification: Functionalizing 5-aminopyridine-2-carboxylic acid with hydroxylamine derivatives.

These routes remain speculative without experimental validation but align with established methods for amidoxime synthesis .

Brand/SupplierPurityPrice RangeAvailability
Thermo Scientific Chemicals97%Inquiry-basedEstimated Apr 2025
CymitQuimica≥95%Inquiry-basedDiscontinued

Suppliers typically offer quantities ranging from 5 mg to 5 g, with purification methods (e.g., chromatography) contingent on batch size .

Future Directions and Research Opportunities

  • Pharmacological Screening: Evaluate antimicrobial/anticancer activity against panels of resistant pathogens and cell lines.

  • Structure-Activity Relationships (SAR): Modify the carboxamidoxime group to optimize potency and selectivity.

  • Synthetic Optimization: Develop scalable, high-yield synthesis routes to support preclinical studies.

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